molecular formula C17H20N4O3S B10867665 N'-{[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide

N'-{[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide

Cat. No.: B10867665
M. Wt: 360.4 g/mol
InChI Key: GAGOCRFDNZCGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-{2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzohydrazide moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include acetic acid, dimethylformamide, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N’~1~-{2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N’~1~-{2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’~1~-{2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-{2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-METHYLBENZOHYDRAZIDE is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

N'-[2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]-2-methylbenzohydrazide

InChI

InChI=1S/C17H20N4O3S/c1-4-12-11(3)18-17(19-15(12)23)25-9-14(22)20-21-16(24)13-8-6-5-7-10(13)2/h5-8H,4,9H2,1-3H3,(H,20,22)(H,21,24)(H,18,19,23)

InChI Key

GAGOCRFDNZCGTI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NNC(=O)C2=CC=CC=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.